molecular formula C21H23N5O3S B2743437 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine CAS No. 1113103-30-2

5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine

Cat. No.: B2743437
CAS No.: 1113103-30-2
M. Wt: 425.51
InChI Key: YHFDUTURAQANPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxyphenyl group, a piperazine ring, a phenylsulfonyl group, and a pyrimidin-4-amine core

Preparation Methods

The synthesis of 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine typically involves multiple steps, starting from readily available starting materials. The synthetic route often includes the following steps:

    Formation of the piperazine ring: This step involves the reaction of a suitable amine with a dihaloalkane to form the piperazine ring.

    Introduction of the methoxyphenyl group: This is achieved through a nucleophilic substitution reaction where a methoxyphenyl halide reacts with the piperazine ring.

    Formation of the pyrimidine core: This step involves the cyclization of appropriate precursors to form the pyrimidine ring.

    Introduction of the phenylsulfonyl group: This is typically done through a sulfonation reaction where a phenylsulfonyl chloride reacts with the pyrimidine core.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amines or alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Hydrolysis: Under acidic or basic conditions, the compound can undergo hydrolysis, leading to the cleavage of specific bonds and the formation of smaller fragments.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for hydrolysis. The major products formed from these reactions depend on the specific reaction conditions and the reagents used.

Scientific Research Applications

5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where its unique structure may offer specific advantages.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other industrially relevant chemicals.

Mechanism of Action

The mechanism of action of 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

When compared to similar compounds, 5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine stands out due to its unique combination of functional groups and structural features. Similar compounds include:

    2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(phenylsulfonyl)pyrimidin-4-ol: This compound has a hydroxyl group instead of an amine group, leading to different chemical properties and reactivity.

    2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(phenylsulfonyl)pyrimidin-4-thiol:

    2-(4-(4-Methoxyphenyl)piperazin-1-yl)-5-(phenylsulfonyl)pyrimidin-4-carboxylic acid: The presence of a carboxylic acid group in this compound affects its solubility and reactivity compared to the amine derivative.

These comparisons highlight the uniqueness of this compound and its potential advantages in various applications.

Properties

IUPAC Name

5-(benzenesulfonyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N5O3S/c1-29-17-9-7-16(8-10-17)25-11-13-26(14-12-25)21-23-15-19(20(22)24-21)30(27,28)18-5-3-2-4-6-18/h2-10,15H,11-14H2,1H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHFDUTURAQANPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC=C(C(=N3)N)S(=O)(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.